molecular formula C30H46N2O3 B1587515 4,4'-Dinonyloxyazoxybenzene CAS No. 25729-13-9

4,4'-Dinonyloxyazoxybenzene

Cat. No. B1587515
CAS RN: 25729-13-9
M. Wt: 482.7 g/mol
InChI Key: KJMHEFPNHRGGGG-UHFFFAOYSA-N
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Description

4,4'-Dinonyloxyazoxybenzene (DNOAB) is a synthetic aromatic compound that has been studied for its potential applications in scientific research. It is a hydrophobic, non-polar molecule that has been used in a variety of laboratory experiments. It has been studied for its ability to interact with proteins, lipids, and other biomolecules, and is of particular interest for its potential applications in the fields of drug development and biomedical research.

Scientific Research Applications

Non-aqueous Redox Flow Batteries

Dialkoxybenzene derivatives, due to their high open-circuit potentials and excellent electrochemical reversibility, are considered promising materials for use as catholytes in non-aqueous redox flow batteries. However, their chemical stability in the oxidized form is a concern. Innovations like bicyclic substitutions have been introduced to improve stability, highlighting the potential of 4,4'-Dinonyloxyazoxybenzene in similar applications (Jingjing Zhang et al., 2017).

Li-ion Battery Overcharge Protection

Dialkoxybenzene additives in lithium-ion batteries act as redox active shuttles, providing overcharge protection by undergoing a futile cycle of oxidation and reduction. This mechanism minimizes parasitic reactions and enhances battery safety and efficiency, suggesting a role for 4,4'-Dinonyloxyazoxybenzene in enhancing lithium-ion battery performance (Jingjing Zhang et al., 2018).

Antioxidant Activity Analysis

The study of antioxidants in various fields, including food engineering and medicine, is crucial. Analytical methods like ORAC, HORAC, TRAP, and TOSC tests assess antioxidant activity based on chemical reactions, offering a framework for evaluating the antioxidant potential of compounds like 4,4'-Dinonyloxyazoxybenzene (I. Munteanu & C. Apetrei, 2021).

Organic Synthesis and Catalysis

The use of dialkoxybenzenes in organic synthesis, for example, in the synthesis of indazoles via synergistic rhodium/copper catalysis, showcases the versatility of these compounds in facilitating complex chemical reactions. This suggests a potential application for 4,4'-Dinonyloxyazoxybenzene in similar synthetic pathways (Qiang Wang & Xingwei Li, 2016).

properties

IUPAC Name

(4-nonoxyphenyl)-(4-nonoxyphenyl)imino-oxidoazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46N2O3/c1-3-5-7-9-11-13-15-25-34-29-21-17-27(18-22-29)31-32(33)28-19-23-30(24-20-28)35-26-16-14-12-10-8-6-4-2/h17-24H,3-16,25-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJMHEFPNHRGGGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCOC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)OCCCCCCCCC)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90404432
Record name 4,4'-Dinonyloxyazoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Dinonyloxyazoxybenzene

CAS RN

25729-13-9
Record name 4,4'-Dinonyloxyazoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90404432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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